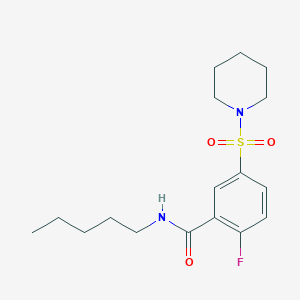

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-pentyl-5-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3S/c1-2-3-5-10-19-17(21)15-13-14(8-9-16(15)18)24(22,23)20-11-6-4-7-12-20/h8-9,13H,2-7,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXYABHKTCBOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using pentyl halides.

Formation of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced by reacting the intermediate with piperidine and a sulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.

Material Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or coatings.

Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The piperidinylsulfonyl group can modulate the compound’s solubility and stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below compares key structural and functional attributes of 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide with similar compounds from the evidence:

Key Observations:

N-Substituent Effects: The pentyl group in the target compound is a linear alkyl chain, contrasting with bulkier substituents like cyclohexylmethyl (5u) or aromatic groups (e.g., 4-fluorobenzyl in 17p). Cyclohexylmethyl (5u) demonstrated moderate HIV-1 integrase inhibition (IC₅₀ = 8 μM), suggesting steric bulk may aid target engagement .

Aromatic Substituent Roles :

- The 2-fluoro group in the target compound may alter electronic properties (e.g., electron-withdrawing effects) compared to dihydroxy or methoxy groups in analogs (5u, 17p) . Dihydroxy groups in 5u and 5v are critical for metal chelation in HIV integrase active sites .

- Methoxy groups in 17p likely improve metabolic stability but reduce metal-binding capacity compared to catechol derivatives .

Piperidinylsulfonyl Group :

- This moiety is conserved across analogs and is implicated in binding to integrase catalytic domains or other targets (e.g., calcium channels in 2D291 ) .

Biological Activity

2-Fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound with the molecular formula C17H25FN2O3S. This compound features a fluorine atom, a pentyl chain, and a piperidinylsulfonyl group attached to a benzamide core, which contributes to its biological activity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : Reacting a suitable benzoyl chloride with an amine under basic conditions.

- Introduction of the Fluorine Atom : Using electrophilic fluorination with reagents like Selectfluor.

- Attachment of the Pentyl Chain : Through alkylation reactions with pentyl halides.

- Formation of the Piperidinylsulfonyl Group : By reacting the intermediate with piperidine and a sulfonyl chloride.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds or electrostatic interactions, while the piperidinylsulfonyl group modulates solubility and stability, affecting pharmacokinetic properties.

In Vitro Studies

Preliminary studies indicate that derivatives related to this compound exhibit significant inhibitory bioactivity in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.12 μM in HepG2 cells, inducing apoptosis via upregulation of cleaved caspase-3 and HIF-1α protein expression .

Comparative Analysis

The biological activity can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-chloro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide | Chlorine instead of fluorine | Altered reactivity and binding properties |

| 2-fluoro-N-hexyl-5-(piperidin-1-ylsulfonyl)benzamide | Hexyl chain instead of pentyl | Changes in lipophilicity and activity |

| 2-fluoro-N-pentyl-5-(morpholin-1-ylsulfonyl)benzamide | Morpholinyl substitution | Variations in solubility and pharmacokinetics |

These comparisons highlight how substituents influence the compound’s properties and potential applications in drug development.

Antitumor Activity

Research has demonstrated that pyrazole derivatives, which share structural similarities with this compound, exhibit notable antitumor properties. For instance, studies have shown that certain pyrazole derivatives significantly inhibit BRAF(V600E) and EGFR pathways, suggesting that compounds like this compound could also possess similar therapeutic potential .

Synergistic Effects

In studies involving combinations of pyrazole derivatives with conventional chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed in breast cancer cell lines. This indicates that compounds structurally related to this compound may also benefit from synergistic interactions when used alongside established treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, the sulfonyl group is introduced by reacting a benzamide precursor with piperidine sulfonyl chloride. Purification typically involves column chromatography, and yields may vary depending on substituents (e.g., 23–88% yields for analogous compounds) . Characterization includes:

- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidinyl protons at δ 1.4–3.0 ppm) .

- HRMS/ESI-MS : For molecular weight validation (e.g., observed [M+H]+ matching theoretical values within 0.001 Da) .

- Elemental Analysis : To verify purity (>95%) .

Q. How do structural features like the piperidin-1-ylsulfonyl group influence bioactivity?

- Methodological Answer : The piperidin-1-ylsulfonyl moiety enhances binding to hydrophobic pockets in target proteins (e.g., HIV-1 integrase). Its electron-withdrawing nature stabilizes interactions with catalytic residues, as shown in SAR studies where its removal reduced inhibitory activity by >10-fold . Fluorine at the 2-position improves metabolic stability and membrane permeability, as observed in analogs with IC50 values <10 μM .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of HIV-1 integrase?

- Methodological Answer : The compound likely chelates divalent metal ions (Mg²⁺/Mn²⁺) in the integrase active site, disrupting catalytic activity. Computational docking (e.g., using AutoDock Vina) predicts strong binding (ΔG < −9 kcal/mol) via the catechol-like dihydroxybenzamide scaffold . Experimental validation involves:

- Metal Ion Chelation Assays : UV-Vis spectroscopy to monitor absorbance shifts upon metal binding .

- Enzymatic Assays : Measuring strand transfer inhibition (IC50) versus 3′-processing selectivity (e.g., >40-fold selectivity in analogs) .

Q. How can researchers resolve contradictions in biological activity across analogs?

- Methodological Answer : Discrepancies (e.g., IC50 ranging from 5 μM to >40 μM) may arise from variations in substituent bulk or solubility. Strategies include:

- Solubility Optimization : Use logP calculations (e.g., ClogP <3) to balance lipophilicity.

- Protein Crystallography : Resolve binding modes of high/low-activity analogs using SHELX for structure refinement .

- Free Energy Perturbation (FEP) : Predict substituent effects on binding affinity via molecular dynamics .

Q. What experimental approaches validate interactions with the LEDGF/p75 cofactor?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure direct binding affinity (KD) between the compound and integrase-LEDGF/p75 complex .

- Fluorescence Polarization : Use labeled LEDGF/p75 peptides to quantify displacement by the inhibitor (e.g., IC50 = 8 μM for analog 5u) .

- Cellular Assays : Test antiviral activity in HIV-infected T-cells (e.g., CC50 >40 μM for cytotoxicity) .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl group, fluorine) using Schrödinger’s Phase .

- ADMET Prediction : Optimize pharmacokinetics with tools like SwissADME (e.g., rule-of-five compliance).

- MM/GBSA Binding Energy Calculations : Rank derivatives by predicted ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.